molecular formula C15H20N2O2 B269066 N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide

Cat. No. B269066
M. Wt: 260.33 g/mol
InChI Key: OOXHDNCAFUYIQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating inflammation, cell proliferation, and apoptosis. BAY 11-7082 has been shown to have anti-tumor effects in various cancer cell lines and animal models, making it a promising candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 on NF-κB inhibition is not fully understood. Further studies are needed to elucidate the molecular interactions between this compound 11-7082 and the IKK complex.
In conclusion, this compound 11-7082 is a potent inhibitor of NF-κB activation that has been extensively studied in scientific research. It has shown promising anti-inflammatory and anti-tumor effects in various cell lines and animal models, making it a potential candidate for cancer therapy. However, further studies are needed to optimize its clinical application and understand its mechanism of action.

Advantages and Limitations for Lab Experiments

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 is a potent and specific inhibitor of NF-κB activation, making it a valuable tool for studying the role of NF-κB in various biological processes. It has been extensively studied and optimized for use in scientific research, with high yields and purity. However, this compound 11-7082 has been reported to have off-target effects, such as inhibition of proteasome activity and induction of oxidative stress. It is important to carefully design experiments and control for these effects when using this compound 11-7082 in research.

Future Directions

1. Combination therapy: N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been shown to enhance the efficacy of chemotherapy and radiotherapy in various cancer cell lines and animal models. Further studies are needed to investigate the optimal combination regimen and potential side effects.
2. Drug delivery: this compound 11-7082 has poor solubility and bioavailability, limiting its clinical application. Novel drug delivery systems, such as nanoparticles and liposomes, could improve its pharmacokinetics and therapeutic efficacy.
3. Targeted therapy: NF-κB is overactivated in many types of cancer, making it an attractive target for cancer therapy. Further studies are needed to identify biomarkers and develop targeted therapies that selectively inhibit NF-κB activation in cancer cells.
4.

Synthesis Methods

The synthesis of N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 involves several steps, starting with the reaction of 3-aminobenzoic acid with butyl isocyanate to form N-butyl-3-aminobenzamide. This intermediate is then reacted with cyclopropanecarbonyl chloride to form the final product, this compound. The synthesis of this compound 11-7082 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-butyl-3-[(cyclopropylcarbonyl)amino]benzamide 11-7082 has been widely used in scientific research to study the role of NF-κB in various biological processes. It has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-mediated gene expression, including genes involved in inflammation, cell survival, and proliferation. This compound 11-7082 has been used to study the effects of NF-κB inhibition in cancer, inflammation, and autoimmune diseases.

properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-butyl-3-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-2-3-9-16-14(18)12-5-4-6-13(10-12)17-15(19)11-7-8-11/h4-6,10-11H,2-3,7-9H2,1H3,(H,16,18)(H,17,19)

InChI Key

OOXHDNCAFUYIQP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Origin of Product

United States

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